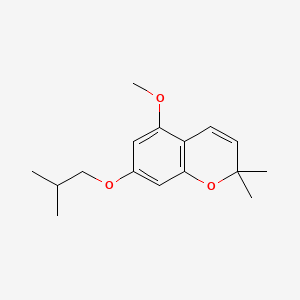
7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene is a derivative of 2,2-dimethyl-2H-chromene, a compound known for its diverse biological activities. This compound is part of the chromene family, which is characterized by a benzopyran skeleton.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene typically involves the reaction of salicylaldehydes with acetyl acetone and alcohol in the presence of a catalyst such as tetra-n-butylammonium fluoride (TBAF). This one-pot three-component reaction is known for its simplicity and efficiency . The reaction conditions include:
Reactants: Salicylaldehydes, acetyl acetone, and alcohol
Catalyst: Tetra-n-butylammonium fluoride (TBAF)
Temperature: Room temperature to 50°C
Solvent: Dry acetone
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Sodium borohydride in methanol or ethanol
Substitution: Halogens in the presence of a catalyst or alkyl halides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-2,3-diones, while reduction could produce chroman derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antifungal activity against various phytopathogenic fungi.
Industry: Could be used in the development of environmentally friendly fungicides for agricultural use.
Mécanisme D'action
The mechanism of action of 7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis or membrane integrity . The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-dimethyl-2H-chromene: The parent compound, known for its diverse biological activities.
7-methoxy-2,2-dimethylchromene: Similar structure with a methoxy group at the 7th position.
5-isobutoxy-2,2-dimethylchromene: Similar structure with an isobutoxy group at the 5th position.
Propriétés
Numéro CAS |
94244-83-4 |
|---|---|
Formule moléculaire |
C16H22O3 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
5-methoxy-2,2-dimethyl-7-(2-methylpropoxy)chromene |
InChI |
InChI=1S/C16H22O3/c1-11(2)10-18-12-8-14(17-5)13-6-7-16(3,4)19-15(13)9-12/h6-9,11H,10H2,1-5H3 |
Clé InChI |
QGCMNXPIZGRUAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC2=C(C=CC(O2)(C)C)C(=C1)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















